5,12-Naphthacenedione, 10-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-8-ethyl-7,8,9,10-tetrahydro-1,8,11-trihydroxy-, (8S-cis)-
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Overview
Description
5,12-Naphthacenedione, 10-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-8-ethyl-7,8,9,10-tetrahydro-1,8,11-trihydroxy-, (8S-cis)- is a complex organic compound known for its significant applications in the pharmaceutical industry. This compound is a member of the anthracycline family, which is widely recognized for its use in chemotherapy treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,12-Naphthacenedione, 10-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-8-ethyl-7,8,9,10-tetrahydro-1,8,11-trihydroxy-, (8S-cis)- involves multiple steps, starting from the basic naphthacene structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the stereochemistry of the compound, which is crucial for its biological activity .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone forms.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have different biological activities and applications .
Scientific Research Applications
5,12-Naphthacenedione, 10-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-8-ethyl-7,8,9,10-tetrahydro-1,8,11-trihydroxy-, (8S-cis)- has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methods.
Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins.
Industry: Employed in the development of new drugs and therapeutic agents.
Mechanism of Action
The compound exerts its effects by intercalating into DNA, which disrupts the DNA replication process and inhibits the activity of topoisomerase II. This leads to the formation of DNA strand breaks and ultimately induces apoptosis in cancer cells . The molecular targets include DNA and topoisomerase II, and the pathways involved are primarily related to DNA damage response and cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Doxorubicin: Another anthracycline with similar structure and mechanism of action.
Daunorubicin: Shares the same core structure but differs in the side chains, affecting its pharmacokinetics and toxicity profile.
Epirubicin: A derivative of doxorubicin with a different stereochemistry, leading to altered biological activity.
Uniqueness
What sets 5,12-Naphthacenedione, 10-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-8-ethyl-7,8,9,10-tetrahydro-1,8,11-trihydroxy-, (8S-cis)- apart is its specific stereochemistry and functional groups, which contribute to its unique biological activity and therapeutic potential .
Properties
CAS No. |
81382-08-3 |
---|---|
Molecular Formula |
C26H29NO8 |
Molecular Weight |
483.5 g/mol |
IUPAC Name |
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-ethyl-4,6,9-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C26H29NO8/c1-3-26(33)9-12-7-14-21(25(32)20-13(23(14)30)5-4-6-16(20)28)24(31)19(12)17(10-26)35-18-8-15(27)22(29)11(2)34-18/h4-7,11,15,17-18,22,28-29,31,33H,3,8-10,27H2,1-2H3 |
InChI Key |
ZGACHPYXSSJODT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)O)N)O |
Origin of Product |
United States |
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